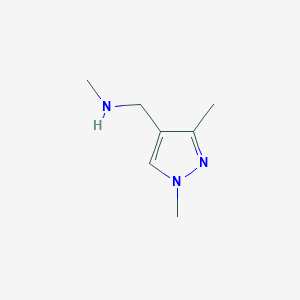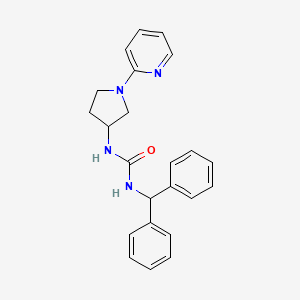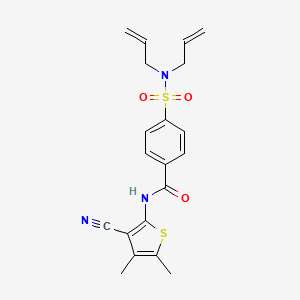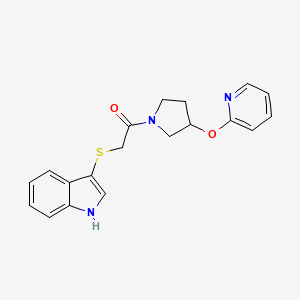
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate” is a related compound . It has a molecular weight of 156.18 and is a solid at room temperature . Its IUPAC name is 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrate .
Molecular Structure Analysis
The InChI code for “1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate” is 1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antipsychotic Potential
A study highlighted the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, targeting novel potential antipsychotic agents. The initial target compound demonstrated reduced spontaneous locomotion in mice at doses that did not cause ataxia and did not bind to D2 dopamine receptors in vitro, suggesting a novel antipsychotic-like profile without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Corrosion Inhibition
Research into bipyrazole derivatives, including compounds structurally related to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, has found these molecules to potentially act as corrosion inhibitors. A density functional theory (DFT) study elucidated the inhibition efficiencies and reactive sites of these compounds, providing insights into their potential applications in protecting metals from corrosion (Wang et al., 2006).
Antimicrobial and Anticancer Agents
Pyrazole derivatives have also been synthesized for evaluation as antimicrobial and anticancer agents. One study synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which exhibited higher anticancer activity than doxorubicin against certain cell lines, along with good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis and Biological Activity
Another avenue of research involved the synthesis of 3,5-dimethyl-1H-pyrazole derivatives incorporated into nitrogen and sulfur-containing heterocycles. These compounds exhibited antibacterial activity against several bacterial species, indicating the potential for these molecules to serve as leads in the development of new antibacterial drugs (Al-Smaisim, 2012).
Material Science Applications
In material science, pyrazole derivatives have been explored for their potential in creating new materials with unique properties. One study synthesized and characterized palladium(II) complexes with hybrid pyrazole ligands, investigating their structural and electronic characteristics. These complexes have potential applications in catalysis and as functional materials due to their unique chemical properties (Guerrero et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that similar pyrazole derivatives have shown significant activity against leishmania aethiopica clinical isolate and plasmodium berghei infected mice , suggesting that they may affect the biochemical pathways of these organisms.
Result of Action
Similar pyrazole derivatives have shown significant antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-7(4-8-2)5-10(3)9-6/h5,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUFQOIUWBJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)


![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)


![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2771487.png)
